

Chemical properties of blood group H disaccharide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blood group H disaccharide*

Cat. No.: *B102083*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of the **Blood Group H Disaccharide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **blood group H disaccharide**, a fundamental component of the ABO blood group system, serves as the direct precursor for the A and B antigens.^{[1][2]} Its unique chemical structure, centered around an $\alpha(1-2)$ glycosidic linkage between L-fucose and D-galactose, dictates its biological role and susceptibility to specific enzymatic modifications.^{[3][4]} Understanding the chemical properties, biosynthetic pathways, and analytical methodologies for the H disaccharide is critical for research in glycobiology, immunology, and the development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the H disaccharide's chemical characteristics, details common experimental protocols for its analysis, and presents key biological pathways in a visualized format.

Chemical Structure and Properties

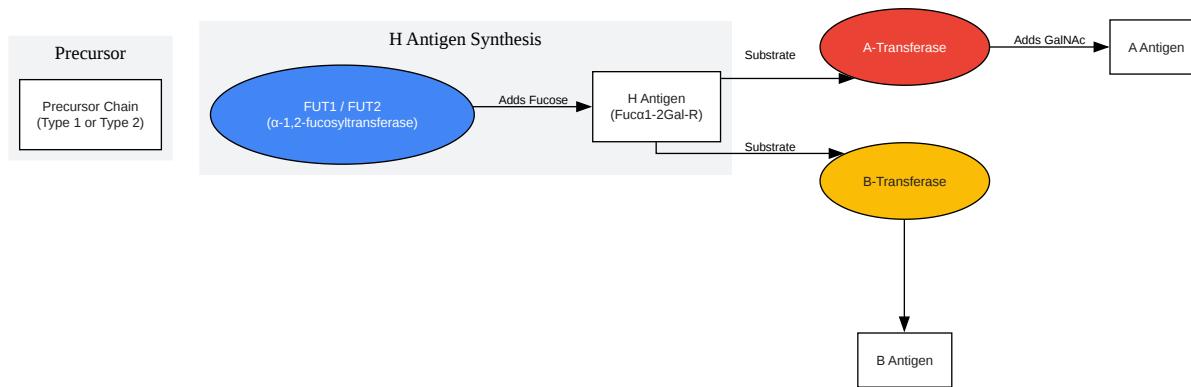
The defining feature of the H antigen is its terminal disaccharide, composed of an L-fucose residue linked to a D-galactose residue.^[4] This linkage is specifically an $\alpha(1-2)$ glycosidic bond. ^[3] The full chemical name for the disaccharide is 2-O-(α -L-fucopyranosyl)-D-galactose.^[5]

Table 1: Physicochemical Properties of **Blood Group H Disaccharide**

Property	Value	Reference(s)
Chemical Formula	$C_{12}H_{22}O_{10}$	[6][7][8]
Molecular Weight	326.30 g/mol	[6][7][9]
CAS Number	16741-18-7; 24656-24-4; 146076-26-8	[6][8]
Density (Predicted)	$1.58 \pm 0.1 \text{ g/cm}^3$	[7]
Boiling Point (Predicted)	$713.9 \pm 60.0 \text{ }^\circ\text{C}$	[7]
pKa (Predicted)	12.92 ± 0.70	[7]

The H disaccharide is attached to precursor oligosaccharide chains, which can be anchored to proteins (glycoproteins) or lipids (glycolipids) on the cell surface, such as the red blood cell membrane.[1][4]

Biosynthesis of the H Antigen


The H antigen is the foundational structure upon which the A and B antigens are built.[2] Its synthesis is catalyzed by specific fucosyltransferases (FucTs) that add L-fucose to a precursor chain.[10]

Two main genes encode the relevant fucosyltransferases:

- **FUT1 (H gene):** This gene is expressed in hematopoietic cells and encodes for an $\alpha(1,2)$ -fucosyltransferase that adds fucose to Type 2 precursor chains ($\text{Gal}\beta 1-4\text{GlcNAc-R}$) on red blood cells.[10][11]
- **FUT2 (Se gene):** This gene is expressed in secretory glands and encodes an $\alpha(1,2)$ -fucosyltransferase that synthesizes the H antigen on Type 1 precursor chains ($\text{Gal}\beta 1-3\text{GlcNAc-R}$). This results in a soluble form of the H antigen found in bodily secretions.[1][12]

Individuals with blood group O do not have active A or B glycosyltransferases, so the H antigen remains unmodified and is present in the highest amounts.[1] In individuals with A, B, or AB blood types, the H antigen is further modified by the addition of N-acetylgalactosamine (for A antigen) or another D-galactose (for B antigen).[12][13] The absence of a functional FUT1 gene

leads to the rare Bombay (Oh) phenotype, where no H antigen is produced on red blood cells, and consequently, no A or B antigens can be formed.[3][11]

[Click to download full resolution via product page](#)

Biosynthesis of the ABO(H) blood group antigens.

Experimental Methodologies

The structural elucidation and characterization of the H disaccharide rely on several key analytical techniques.

Experimental Workflow Overview

A typical workflow for the analysis of the H disaccharide from a biological sample involves isolation and purification, followed by a combination of spectroscopic and enzymatic methods to confirm its structure and linkage.

[Click to download full resolution via product page](#)

General experimental workflow for glycan analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the detailed atomic structure of carbohydrates, including the anomeric configuration (α or β) and the specific linkage points of the glycosidic bond.[14][15]

Protocol for ^1H NMR Analysis:

- Sample Preparation: Dissolve the purified disaccharide sample (typically 1-5 mg) in deuterium oxide (D_2O , 99.9%). D_2O is used to avoid a large solvent signal from water protons.[14]
- Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or acetone, for chemical shift referencing.
- Data Acquisition: Acquire the 1H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 25 °C).[14][16]
- Spectral Analysis:
 - Anomeric Protons: Identify the signals for the anomeric protons, which typically appear in a distinct region of the spectrum (around 4.5-5.5 ppm).[15]
 - Coupling Constants (J-values): Measure the coupling constants between adjacent protons. For the H disaccharide, the coupling constant of the anomeric proton of the fucose residue helps confirm its α -configuration. Axial-axial couplings typically have large J-values (7-9 Hz), while axial-equatorial or equatorial-equatorial couplings are smaller.[15]
 - 2D NMR: For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all proton signals within each sugar residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing direct evidence for the glycosidic linkage.

Mass Spectrometry (MS)

MS is used to determine the precise molecular weight of the disaccharide and can provide fragmentation data that helps elucidate its structure. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a common MS technique for analyzing glycans.[17][18]

Protocol for MALDI-TOF MS Analysis:

- Sample Preparation: Mix a small volume (e.g., 1 μ L) of the purified glycan solution with an equal volume of a matrix solution (e.g., 2,5-dihydroxybenzoic acid in acetonitrile/water) directly on the MALDI target plate.[19]

- Crystallization: Allow the mixture to air-dry, forming co-crystals of the analyte and matrix.
- Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer. A laser irradiates the sample, causing desorption and ionization. The instrument then measures the time it takes for the ions to travel to the detector, which is proportional to their mass-to-charge ratio (m/z).
- Data Analysis: The resulting spectrum will show a peak corresponding to the molecular ion of the H disaccharide (e.g., $[M+Na]^+$), confirming its molecular weight of 326.30 Da.^[9] Tandem MS (MS/MS) can be performed to fragment the molecule, and the resulting fragment ions (e.g., from cleavage of the glycosidic bond) can confirm the identity of the constituent monosaccharides.^[19]

Enzymatic Cleavage Assays

The high specificity of enzymes is utilized to confirm the nature of the glycosidic linkage.^[20] Glycosidases are enzymes that hydrolyze glycosidic bonds.^[21] To confirm the Fuc α 1-2Gal structure, an α (1-2)-fucosidase is used.^{[19][22]}

Protocol for α -Fucosidase Digestion:

- Reaction Setup: Incubate the purified H disaccharide sample with a specific α (1-2)-fucosidase in a suitable buffer (e.g., sodium acetate or phosphate buffer at the optimal pH for the enzyme) at a controlled temperature (e.g., 37 °C).^[23]
- Time Course: Take aliquots from the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).
- Reaction Quenching: Stop the reaction, for example, by boiling the samples for a few minutes to denature the enzyme.
- Analysis: Analyze the reaction products using techniques like HPLC, TLC, or Mass Spectrometry.
- Interpretation: Complete cleavage of the disaccharide into its constituent monosaccharides (fucose and galactose) in the presence of the α (1-2)-fucosidase, but not with other

fucosidases (e.g., α (1-3,4)-fucosidase), confirms the presence of the specific α (1-2) linkage. [\[19\]](#)[\[23\]](#)

Conclusion

The **blood group H disaccharide** is a structurally simple yet biologically profound molecule. Its chemical identity is defined by the Fuca1-2Gal motif, which is synthesized by specific fucosyltransferases and serves as the essential precursor for the major A and B blood group antigens. A combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and specific enzymatic cleavage assays, is essential for its definitive characterization. A thorough understanding of its chemical properties and the methodologies used to study it is fundamental for advancing research in transfusion medicine, immunology, and the broader field of glycobiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 3. hh blood group - Wikipedia [en.wikipedia.org]
- 4. [Table], Antigens of the Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Blood group H antigen disaccharide (>90% NMR) [elicityl-oligotech.com]
- 7. echemi.com [echemi.com]
- 8. dextrauk.com [dextrauk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glossary: H Gene - Blood Bank Guy Glossary [bbguy.org]

- 11. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]
- 12. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fully genotyping and screening of clinically important blood-group antigens by MALDI TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- To cite this document: BenchChem. [Chemical properties of blood group H disaccharide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102083#chemical-properties-of-blood-group-h-disaccharide\]](https://www.benchchem.com/product/b102083#chemical-properties-of-blood-group-h-disaccharide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com